molecular formula C32H28N2O11S3 B400315 TETRAMETHYL 5',5',9'-TRIMETHYL-6'-(3-NITROBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

TETRAMETHYL 5',5',9'-TRIMETHYL-6'-(3-NITROBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B400315
M. Wt: 712.8g/mol
InChI Key: HAYPNHRPZMXBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 5’,5’,9’-trimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’,9’-trimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Spiro Compound Formation: The spiro compound is formed by reacting the quinoline derivative with a dithiole compound under specific conditions to form the spiro linkage.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves esterification to introduce the tetramethyl ester groups, which can be achieved using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Materials Science: The compound’s ability to form stable spiro structures makes it useful in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,9’-trimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: The compound may modulate pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory pathways, such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 5’,5’,9’-trimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: is similar to other spiro compounds with dithiole and quinoline cores.

    Spiro[1,3-dithiole-2,1’-quinoline]: derivatives with different substituents.

Uniqueness

  • The presence of the nitro group and the specific esterification pattern make this compound unique compared to other spiro compounds.
  • Its potential applications in both medicinal chemistry and materials science highlight its versatility.

Properties

Molecular Formula

C32H28N2O11S3

Molecular Weight

712.8g/mol

IUPAC Name

tetramethyl 5',5',9'-trimethyl-6'-(3-nitrobenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H28N2O11S3/c1-15-11-12-19-18(13-15)20-25(31(2,3)33(19)26(35)16-9-8-10-17(14-16)34(40)41)46-22(28(37)43-5)21(27(36)42-4)32(20)47-23(29(38)44-6)24(48-32)30(39)45-7/h8-14H,1-7H3

InChI Key

HAYPNHRPZMXBMP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.